6-Benzyl-6-azabicyclo[3.2.1]oct-3-ene
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Overview
Description
6-Benzyl-6-azabicyclo[3.2.1]oct-3-ene is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
The synthesis of 6-Benzyl-6-azabicyclo[3.2.1]oct-3-ene can be achieved through several routes. One common method involves the use of 6-oxabicyclo[3.2.1]oct-3-en-7-one as a starting material. The lactone ring of this compound is opened with amines to form amides, which are then reduced with lithium aluminium hydride to produce amino alcohols . Another approach involves the rearrangement reactions during the synthesis of catharanthine derivatives, where azabicyclo[3.2.1]octene derivatives are obtained .
Chemical Reactions Analysis
6-Benzyl-6-azabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminium hydride for reduction and various amines for substitution reactions . The major products formed from these reactions are typically amino alcohols and other substituted azabicyclo compounds .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of drug discovery and organic synthesis. The azabicyclo[3.2.1]octane scaffold, which is central to this compound, is a key intermediate in the synthesis of several biologically active molecules . Its unique structure makes it a valuable target for the development of new synthetic methodologies and the synthesis of bioactive molecules .
Mechanism of Action
The mechanism of action of 6-Benzyl-6-azabicyclo[3.2.1]oct-3-ene involves its interaction with various molecular targets and pathways. The nitrogen atom within its structure plays a crucial role in its reactivity and interaction with other molecules. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the azabicyclo scaffold .
Comparison with Similar Compounds
6-Benzyl-6-azabicyclo[3.2.1]oct-3-ene can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane and 2-azabicyclo[3.2.1]octane. These compounds share the azabicyclo scaffold but differ in their substituents and specific structural features .
Properties
CAS No. |
61088-59-3 |
---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
6-benzyl-6-azabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C14H17N/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14(15)9-13/h1-6,8,13-14H,7,9-11H2 |
InChI Key |
CODZZULQZMJGBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2CC1CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
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